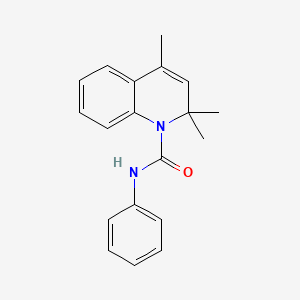![molecular formula C12H7N5O2 B11041453 2-methyl-6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one](/img/structure/B11041453.png)
2-methyl-6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one is a heterocyclic compound that combines the structural features of chromene, triazole, and triazine. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its unique structure allows for diverse chemical modifications, making it a versatile candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The initial step involves the synthesis of the chromene ring, which can be achieved through the cyclization of salicylaldehyde derivatives with appropriate reagents.
Introduction of the Triazole Ring: The chromene intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the triazole ring.
Formation of the Triazine Ring: The final step involves the cyclization of the triazole intermediate with cyanogen bromide or similar reagents to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. Scale-up processes would also consider factors such as cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles for substitution.
Major Products
The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-methyl-6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to fit into the active sites of these targets, inhibiting their function or modulating their activity. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazine
- 2-Methyl-6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazole
Uniqueness
Compared to similar compounds, 2-methyl-6H-chromeno[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6-one stands out due to its specific arrangement of functional groups, which may confer unique biological activities. Its ability to undergo diverse chemical reactions also makes it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C12H7N5O2 |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
15-methyl-8-oxa-11,12,14,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one |
InChI |
InChI=1S/C12H7N5O2/c1-6-13-12-15-14-9-10(17(12)16-6)7-4-2-3-5-8(7)19-11(9)18/h2-5H,1H3 |
InChI Key |
MLEGUJZOMXPDOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)OC4=CC=CC=C43)N=NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-hydroxy-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11041388.png)
![1-[4-(2-Pyridyl)piperazino]-2-butyn-1-one](/img/structure/B11041391.png)
![Ethyl 3-(4-chlorophenyl)-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11041396.png)
![2-Amino-8'-ethyl-4',4',6',7,7-pentamethyl-6'-phenyl-3-propionyl-5',6',7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline]-2',5(6H)-dione](/img/structure/B11041401.png)
![dimethyl 2-{1-[(3,4-dichlorophenyl)carbamoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11041408.png)
![2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl morpholine-4-carbodithioate](/img/structure/B11041411.png)

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B11041428.png)
![7-(3-fluorophenyl)-5-methyl-1,7-dihydro-4H-pyrazolo[3,4-h][1,6]naphthyridin-4-one](/img/structure/B11041431.png)
![5-(Benzylsulfanyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11041452.png)
![N-{1-[(3-ethoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11041465.png)
![2-Benzyl-3,8,8-trimethyl-8,9-dihydro-2H,6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B11041467.png)
![Ethyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11041468.png)
